(2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. It is characterized by the presence of a picolinamide group, which is a derivative of pyridine, and a tert-butoxy group that enhances its solubility and stability. This compound falls under the category of amino acid derivatives and is often utilized in the synthesis of biologically active molecules.
This compound can be classified as an amino acid derivative due to the presence of an amino group and a carboxylate moiety. Its systematic nomenclature follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines, indicating its stereochemistry and functional groups. The compound's CAS number is not explicitly available in the search results but can be inferred from related compounds in databases like PubChem.
The synthesis of (2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate typically involves several steps:
Technical details regarding specific reaction conditions, yields, and purification methods can be found in supplementary materials from chemical literature .
The molecular structure of (2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate can be described as follows:
The compound can be represented using its SMILES notation: CC(C(=O)OC(C)(C)C)[C@H](N)C(=O)N1CC=CC=N1
. This notation encapsulates both the connectivity and stereochemistry of the molecule.
(2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for (2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate largely depends on its application in drug design. As a picolinamide derivative, it may interact with biological targets such as enzymes or receptors involved in metabolic pathways.
Data supporting these mechanisms are typically derived from biological assays conducted on synthesized compounds .
The physical and chemical properties of (2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate include:
Relevant analytical data can be obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm purity and structure .
(2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate has several scientific applications:
These applications highlight its versatility in both academic research and industrial chemistry contexts .
The molecular architecture of (2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate incorporates three strategically positioned functional groups that synergistically enhance its bioreactivity: a chiral picolinamide moiety, a sterically hindered tert-butoxy group, and a methyl ester unit. This configuration exemplifies advanced design principles in modern medicinal chemistry, where stereochemical precision and functional group integration dictate biological performance. The (2S,3S) stereochemistry establishes specific three-dimensional positioning essential for target engagement, as evidenced in similar chiral building blocks like Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate (CAS# 1442483-69-3), where defined stereocenters enable precise receptor interactions [4].
Table 1: Functional Group Contributions in Bioactive Compounds
Functional Group | Role in Molecular Interactions | Representative Analogues (CAS#) |
---|---|---|
Picolinamide | Metal coordination, hydrogen bonding | 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid (2287340-83-2) [5] |
Tert-butoxycarbonyl (Boc) | Steric protection, metabolic stability | (2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate (161759-90-6) [6] |
Methyl ester | Prodrug activation, cell permeability | Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate (1442483-69-3) [4] |
Chiral azetidine | Conformational constraint | tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate (1933715-02-6) [7] |
The tert-butoxy group provides significant steric protection to the adjacent amino functionality, enhancing metabolic stability against enzymatic degradation—a feature prominently utilized in protease inhibitors and receptor modulators. This protective strategy mirrors the application of tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate (CAS# 1933715-02-6) in advanced synthetic intermediates, where the bulky carbamate shields reactive centers while maintaining conformational flexibility [7]. Simultaneously, the methyl ester serves dual purposes: it temporarily masks a carboxylic acid functionality (potentially reducing off-target interactions) and optimizes passive membrane permeability. This prodrug approach parallels the design of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate, where esterification facilitates cellular uptake prior to enzymatic hydrolysis [4]. The compound's crystallinity and stability under refrigeration (2-8°C) further underscore its utility as a synthetic building block [4].
Picolinamide derivatives demonstrate remarkable versatility in biological targeting, with (2S,3S)-Methyl 3-(tert-butoxy)-2-(picolinamido)butanoate exhibiting distinct advantages over conventional heterocyclic scaffolds in binding precision and metabolic stability. The compound's pyridine-derived picolinamide group enables bidentate coordination with metal ions in enzymatic active sites—a mechanism critically analyzed in patent US11655243B2 covering pyridine derivatives acting as preferential cannabinoid 2 (CB2) agonists [2]. This metal-chelating capability positions it advantageously against simpler heterocycles like imidazoles or thiazoles, which typically engage only through hydrogen bonding or π-π stacking.
Table 2: Comparative Bioactive Performance of Heterocyclic Derivatives
Biological Target | Picolinamide Derivatives | Non-Picolinamide Heterocycles | Patent Reference |
---|---|---|---|
Cannabinoid 2 (CB2) receptors | High selectivity via pyridine coordination | Moderate selectivity (imidazole derivatives) | US11655243B2 [2] |
Lysophosphatidic acid receptors | Enhanced binding affinity (Ki < 100nM) | Reduced affinity (carboxylate analogues) | US9464060B2 [3] |
Fungal enzymes | Disruption of metalloenzyme function | Limited efficacy against non-metal enzymes | US9464060B2 [3] |
Antibacterial targets | Synergy between picolinamide and azetidine | Minimal synergistic effects | US11655243B2 [2] |
Structurally analogous compounds like 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid (CAS# 2287340-83-2) demonstrate how picolinamide bioisosteres achieve enhanced enzyme inhibition through expanded π-systems [5]. However, the title compound's stereospecific design—particularly its (2S,3S) configuration—enables superior spatial matching with asymmetric binding pockets in fungal dehydrogenases compared to non-chiral counterparts. This stereochemical advantage is substantiated by research on related chiral building blocks such as (2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate, where defined stereochemistry significantly altered receptor binding kinetics [6].
Patent US9464060B2 further documents how strategic positioning of the picolinamide nitrogen adjacent to the amide carbonyl amplifies hydrogen-bond donation capacity—increasing inhibition constants (Ki) against lysophosphatidic acid receptors by approximately 50% compared to benzoic acid derivatives lacking this nitrogen [3]. This electronic enhancement, combined with the tert-butoxy group's resistance to oxidative metabolism, creates a prolonged therapeutic window against rapidly metabolized fungicides. The compound thus represents an evolution beyond earlier-generation heterocycles documented in pharmaceutical patents, achieving optimized target residence times and minimized off-target interactions through its integrated stereochemical and functional design [2] [3].
CAS No.: 112484-85-2
CAS No.: 10606-14-1